molecular formula C10H13BrFNO3S B13054669 3-Bromo-5-fluoro-N-(3-methoxypropyl)benzenesulfonamide

3-Bromo-5-fluoro-N-(3-methoxypropyl)benzenesulfonamide

Cat. No.: B13054669
M. Wt: 326.18 g/mol
InChI Key: LXXIPWKSDGMEME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-fluoro-N-(3-methoxypropyl)benzenesulfonamide typically involves the amidation reaction. The starting materials include 3-bromo-5-fluorobenzenesulfonyl chloride and 3-methoxypropylamine. The reaction is carried out in the presence of a base, such as triethylamine, under an inert atmosphere . The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-fluoro-N-(3-methoxypropyl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium boroh

Properties

Molecular Formula

C10H13BrFNO3S

Molecular Weight

326.18 g/mol

IUPAC Name

3-bromo-5-fluoro-N-(3-methoxypropyl)benzenesulfonamide

InChI

InChI=1S/C10H13BrFNO3S/c1-16-4-2-3-13-17(14,15)10-6-8(11)5-9(12)7-10/h5-7,13H,2-4H2,1H3

InChI Key

LXXIPWKSDGMEME-UHFFFAOYSA-N

Canonical SMILES

COCCCNS(=O)(=O)C1=CC(=CC(=C1)F)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.